molecular formula C13H11ClO4 B091059 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15851-87-3

5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B091059
CAS RN: 15851-87-3
M. Wt: 266.67 g/mol
InChI Key: DUJDRVWHPONYCK-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (5-CPMD) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various areas of research. This compound is a cyclic ketone that belongs to the class of compounds known as dioxanes. It is a colorless and odorless solid with a molecular weight of 244.6 g/mol. 5-CPMD has a melting point of 92-94 °C and a boiling point of 195-197 °C.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a biochemical reaction that leads to the desired effect. For example, 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. This inhibition can lead to an increase in the bioavailability of drugs.
Biochemical and Physiological Effects
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to an increase in the bioavailability of drugs. It has also been shown to bind to certain proteins in the body and to affect the metabolism of drugs. Furthermore, 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized from 4-chlorophenol and ethyl acetoacetate. Furthermore, it has a wide range of applications in scientific research, including drug metabolism and pharmacology studies. However, 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a relatively unstable compound, and it can be degraded by light and oxygen.

Future Directions

There are a number of potential future directions for the use of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in scientific research. It could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the structure-activity relationships of drugs. Furthermore, it could be used in the synthesis of polymers, surfactants, and pharmaceuticals. Additionally, it could be used to investigate the biochemical and physiological effects of drugs and to study the mechanism of action of drugs. Finally, it could be used to investigate the metabolism of drugs and to study the toxicity of drugs.

Scientific Research Applications

5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research. It has been used to study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to study the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the structure-activity relationships of drugs and to investigate the metabolism of drugs. Furthermore, 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been used in the synthesis of various compounds, such as polymers, surfactants, and pharmaceuticals.

properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJDRVWHPONYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327175
Record name NSC636629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

15851-87-3
Record name NSC636629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from Meldrum's acid and 4-chlorobenzaldehyde by Cope-Knoevenagel reaction.
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